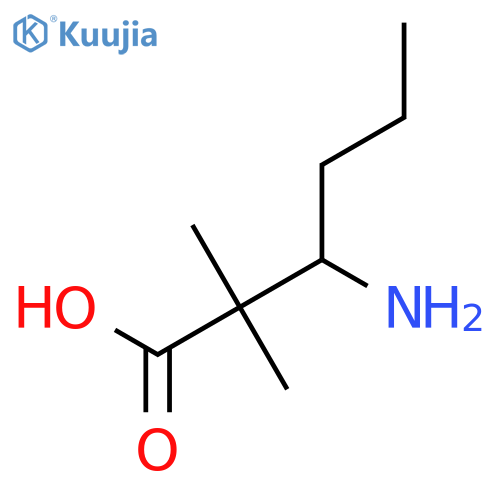Cas no 221051-90-7 (3-Amino-2,2-dimethylhexanoic acid)

221051-90-7 structure
商品名:3-Amino-2,2-dimethylhexanoic acid
3-Amino-2,2-dimethylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-2,2-dimethylhexanoic acid
- 3-amino-2,2-dimethylhexanoicacid
- EN300-1296942
- 221051-90-7
- Hexanoic acid, 3-amino-2,2-dimethyl-
- 3-Amino-2,2-dimethylhexanoic acid
-
- インチ: 1S/C8H17NO2/c1-4-5-6(9)8(2,3)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)
- InChIKey: BBCUTANFHJJDOT-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)(C)C(CCC)N)=O
計算された属性
- せいみつぶんしりょう: 159.125928785g/mol
- どういたいしつりょう: 159.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- 密度みつど: 0.999±0.06 g/cm3(Predicted)
- ふってん: 259.2±23.0 °C(Predicted)
- 酸性度係数(pKa): 3.83±0.50(Predicted)
3-Amino-2,2-dimethylhexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1296942-2500mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 2500mg |
$1650.0 | 2023-09-30 | ||
| Enamine | EN300-1296942-10000mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 10000mg |
$3622.0 | 2023-09-30 | ||
| Enamine | EN300-1296942-1.0g |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1296942-250mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 250mg |
$774.0 | 2023-09-30 | ||
| Enamine | EN300-1296942-1000mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 1000mg |
$842.0 | 2023-09-30 | ||
| Enamine | EN300-1296942-5000mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 5000mg |
$2443.0 | 2023-09-30 | ||
| Enamine | EN300-1296942-50mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 50mg |
$707.0 | 2023-09-30 | ||
| Enamine | EN300-1296942-100mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 100mg |
$741.0 | 2023-09-30 | ||
| Enamine | EN300-1296942-500mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 500mg |
$809.0 | 2023-09-30 |
3-Amino-2,2-dimethylhexanoic acid 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
221051-90-7 (3-Amino-2,2-dimethylhexanoic acid) 関連製品
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量